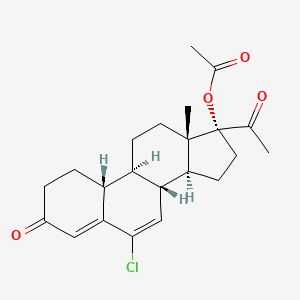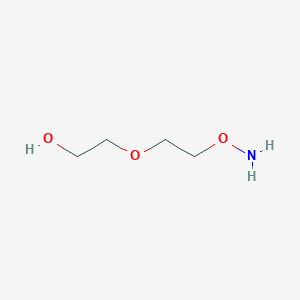
Aminooxy-PEG2-alcohol
Übersicht
Beschreibung
Aminooxy-PEG2-alcohol is a non-cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The aminooxy group in Aminooxy-PEG2-alcohol can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis
The molecular weight of Aminooxy-PEG2-alcohol is 121.14 g/mol. Its molecular formula is C4H11NO3 .Chemical Reactions Analysis
In the context of antibody-drug conjugates (ADCs), Aminooxy-PEG2-alcohol serves as a linker between the antibody and the cytotoxin . In the context of PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Aminooxy-PEG2-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Bioconjugation
Aminooxy-PEG2-alcohol is used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Drug Delivery
The hydrophilic PEG spacer in Aminooxy-PEG2-alcohol increases solubility in aqueous media . This property makes it useful in drug delivery systems, where solubility can often be a challenge.
Wirkmechanismus
Target of Action
Aminooxy-PEG2-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-related proteins .
Mode of Action
Aminooxy-PEG2-alcohol acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The aminooxy group can react with an aldehyde to form an oxime bond .
Biochemical Pathways
In the case of ADCs, once the conjugate is internalized by the target cell, the cytotoxic drug is released to kill the cell . For PROTACs, the compound brings the target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Aminooxy-PEG2-alcohol would largely depend on the specific ADC or PROTAC it is part of. The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The result of the action of Aminooxy-PEG2-alcohol depends on the specific ADC or PROTAC it is part of. In general, for ADCs, the result would be the selective killing of cells expressing the target antigen . For PROTACs, the result would be the selective degradation of the target protein .
Action Environment
The action of Aminooxy-PEG2-alcohol is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the oxime bond . Additionally, the presence of a reductant can lead to the formation of a hydroxylamine linkage .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-aminooxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMECGOAFIHUPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG2-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methoxy}propanoic acid](/img/structure/B1664810.png)
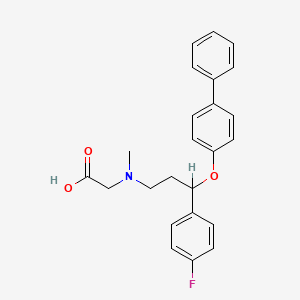

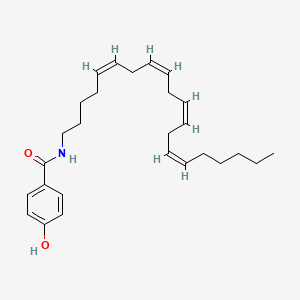
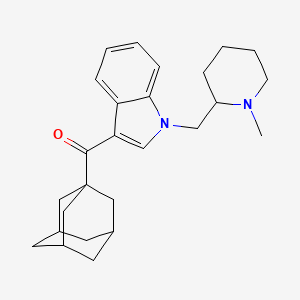
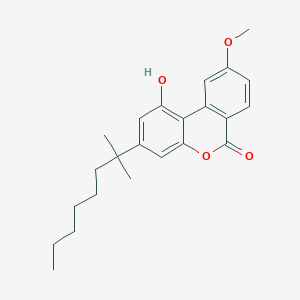

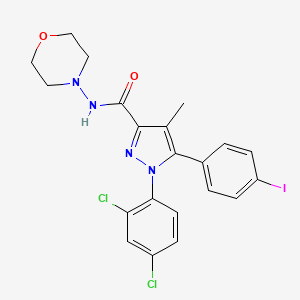
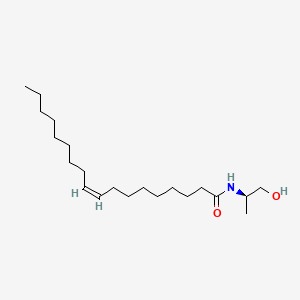
![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)


